

# Comparative Off-Target Kinase Inhibition Profile: Pictilisib (GDC-0941) vs. Alpelisib (BYL719)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine

**Cat. No.:** B182032

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target kinase inhibition profiles of two prominent phosphoinositide 3-kinase (PI3K) inhibitors: Pictilisib (GDC-0941) and Alpelisib (BYL719). While both compounds target the PI3K pathway, their selectivity profiles differ significantly, which has important implications for their therapeutic application and potential side effects. This document summarizes their on-target and off-target activities, provides detailed experimental methodologies, and visualizes the relevant signaling pathway.

## Introduction

The compound **4-Chloro-6-morpholin-4-ylpyrimidin-2-amine** represents a chemical scaffold of interest in kinase inhibitor development. While a specific off-target profile for this exact molecule is not readily available in published literature, we can gain valuable insights by examining well-characterized inhibitors sharing a similar structural motif. Pictilisib (GDC-0941), a pan-Class I PI3K inhibitor, features a morpholinyl-thieno[3,2-d]pyrimidine core, structurally related to the initial query. In contrast, Alpelisib (BYL719) is a highly selective PI3K $\alpha$  inhibitor. Understanding the selectivity of these clinical-stage molecules is crucial for predicting potential off-target effects and designing more specific kinase inhibitors.

## Quantitative Kinase Inhibition Data

The following tables summarize the in vitro inhibitory potency (IC50) of Pictilisib and Alpelisib against the Class I PI3K isoforms and key off-target kinases.

Table 1: On-Target Potency against Class I PI3K Isoforms

| Kinase Isoform                 | Pictilisib (GDC-0941) IC50 (nM) | Alpelisib (BYL719) IC50 (nM) |
|--------------------------------|---------------------------------|------------------------------|
| PI3K $\alpha$ (p110 $\alpha$ ) | 3[1][2]                         | 5[3][4]                      |
| PI3K $\beta$ (p110 $\beta$ )   | 33[1][2]                        | 1200[4]                      |
| PI3K $\delta$ (p110 $\delta$ ) | 3[1][2]                         | 290[4]                       |
| PI3K $\gamma$ (p110 $\gamma$ ) | 75[1][2]                        | 250[4]                       |

Table 2: Off-Target Kinase Inhibition Profile

| Kinase Target                  | Pictilisib (GDC-0941) % Inhibition @ 1 $\mu$ M      | Alpelisib (BYL719) % Inhibition @ 1 $\mu$ M | Notes                                                                                  |
|--------------------------------|-----------------------------------------------------|---------------------------------------------|----------------------------------------------------------------------------------------|
| JAK1 (JH2 pseudokinase domain) | 89%[5]                                              | Not reported                                | Pictilisib shows significant off-target activity against the JAK1 pseudokinase domain. |
| mTOR                           | 193-fold less active than against p110 $\alpha$ [2] | Not a primary target                        | Both inhibitors are significantly less potent against mTOR compared to PI3K $\alpha$ . |
| Various (at 10 $\mu$ M)        | >80% inhibition of 34 other kinases[5]              | Not reported                                | At higher concentrations, Pictilisib exhibits broader off-target activity.             |

## Experimental Protocols

The data presented in this guide were generated using established in vitro kinase assay platforms. Below are detailed descriptions of the likely methodologies employed.

### KINOMEscan® Assay Platform

The KINOMEscan® platform (DiscoverX) is a high-throughput, active site-directed competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

**Principle:** The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

**Generalized Protocol:**

- **Immobilization:** A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
- **Competition:** A specific kinase from a panel of over 480 is incubated with the immobilized ligand and the test compound (e.g., Pictilisib or Alpelisib) at a defined concentration (e.g., 1  $\mu$ M or in a dose-response format).
- **Washing:** Unbound components are washed away.
- **Quantification:** The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
- **Data Analysis:** The results are reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.

### LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific) is a fluorescence resonance energy transfer (FRET)-based assay for detecting and characterizing kinase inhibitors.

**Principle:** The assay is based on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to a kinase of interest. The kinase is tagged (e.g., with GST, His, or GFP), and a europium (Eu)-labeled anti-tag antibody is used. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™ 647-acceptor. A test compound that binds to the kinase's active site will displace the tracer, leading to a loss of FRET.

**Generalized Protocol:**

- **Reagent Preparation:** The test compound, kinase, Eu-labeled antibody, and fluorescently labeled tracer are prepared in an appropriate assay buffer.
- **Assay Assembly:** The reagents are added to a microplate in the following order: test compound, a pre-mixed solution of kinase and Eu-labeled antibody, and finally the tracer.
- **Incubation:** The plate is incubated at room temperature for a specified period (typically 60 minutes) to allow the binding reactions to reach equilibrium.
- **Detection:** The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The emission from both the europium donor (at 615 nm) and the Alexa Fluor™ 647 acceptor (at 665 nm) are measured.
- **Data Analysis:** The emission ratio (665 nm / 615 nm) is calculated. A decrease in the emission ratio in the presence of the test compound indicates displacement of the tracer and binding of the inhibitor. IC<sub>50</sub> values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration.

## Signaling Pathway Visualization

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Both Pictilisib and Alpelisib exert their effects by inhibiting key components of this pathway.



[Click to download full resolution via product page](#)

Caption: The PI3K/AKT/mTOR signaling cascade.

## Conclusion

This comparative guide highlights the distinct kinase inhibition profiles of Pictilisib (GDC-0941) and Alpelisib (BYL719). Pictilisib is a pan-Class I PI3K inhibitor with notable off-target activity

against the JAK1 pseudokinase domain, especially at higher concentrations. In contrast, Alpelisib demonstrates high selectivity for the PI3K $\alpha$  isoform. This difference in selectivity is a critical consideration for researchers and drug developers in the design and interpretation of experiments, as well as in the prediction of potential therapeutic windows and off-target toxicities. The choice between a pan-inhibitor and a selective inhibitor will depend on the specific biological question and the desired therapeutic strategy.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 2. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 4. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 5. [oncotarget.com](http://oncotarget.com) [oncotarget.com]
- To cite this document: BenchChem. [Comparative Off-Target Kinase Inhibition Profile: Pictilisib (GDC-0941) vs. Alpelisib (BYL719)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182032#off-target-kinase-inhibition-profile-of-4-chloro-6-morpholin-4-ylpyrimidin-2-amine>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)